molecular formula C8H13N3O B176400 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 161609-79-6

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No. B176400
M. Wt: 167.21 g/mol
InChI Key: NEHQWJALQCSBBX-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a chemical compound with the molecular formula C8H13N3O . It is a member of the 1,3,4-oxadiazole family, a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . The yield of the synthesized compound was reported to be 92% .


Molecular Structure Analysis

The molecular structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can be confirmed through various spectral techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, have been shown to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can be determined through various techniques. For instance, its melting point was reported to be between 115–117 °C . Further analysis can be conducted through FT-IR, 1H NMR, 13C NMR, and LC–MS .

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, closely related to the compound , have been synthesized and shown to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).

  • Antimicrobial and Biological Activities : Synthesized 1,3,4-oxadiazole derivatives, including those with a piperidine ring, demonstrated strong antimicrobial activity. A structure-activity study revealed the potential of these compounds in antimicrobial applications (Krolenko et al., 2016).

  • Antibacterial and Antifungal Potency : A series of 1,3,4-oxadiazoles with piperidine derivatives were synthesized and evaluated for their antimicrobial activity. They showed significant antibacterial activity and moderate antifungal activity (Vankadari et al., 2013).

Antiproliferative and Anticancer Properties

  • Tubulin Inhibition and Antiproliferative Agents : A new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was discovered, acting as antiproliferative agents and tubulin inhibitors. These compounds showed potential in leukemia cell line treatment (Krasavin et al., 2014).

  • Promising Anticancer Agents : Novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents. Certain compounds in this series demonstrated strong anticancer properties (Rehman et al., 2018).

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, is an active area of research due to their wide variety of biological activities, particularly for cancer treatment . Future research could focus on structural modifications to ensure high cytotoxicity towards malignant cells while reducing toxicity towards normal cells .

properties

IUPAC Name

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHQWJALQCSBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597542
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

CAS RN

161609-79-6
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 100 mg (0.33 mmol) of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid benzyl ester in 5 ml EtOAc and 10 mg Pd/C 10% was hydrogenated (1 atm) for 1 h. The reaction was filtered (Celite) and evaporated to give 55.4 mg (99%) of the title compound as white solid. MS: 167.9 (MH+).
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 1-benzyloxycarbonyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (0.18 g) in ethanol (5 mL) was hydrogenated over 10% palladium on carbon (0.050 g) at a hydrogen pressure of 1 bar for 2 hours. The catalyst was then removed by filtration through diatomaceous earth, the filter cake was washed with ethanol and the solvent evaporated to afford the piperidine as a white crystalline solid (0.98 g); mp 64°-66° C.; NMR (CDCl3): 3.17 (m, 2), 2.98 (m, 1), 2.75 (dr,2, J=2.6, 12.0), 2.51 (s, 3), 2.01 (m, 2), 1.75 (m, 2); MS: m/z=196(M+1+28).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Jansen, H Rabe, A Strehle, S Dieler… - Journal of medicinal …, 2008 - ACS Publications
Drugs used to treat various disorders target GABA A receptors. To develop α subunit selective compounds, we synthesized 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives. The 3-…
Number of citations: 56 pubs.acs.org
WT Lambert, AM Buysse… - Pest management …, 2020 - Wiley Online Library
BACKGROUND Commercial compound databases represent rich sources of potential starting points for pharmaceutical and agrochemical product development. Routine insecticidal …
Number of citations: 15 onlinelibrary.wiley.com

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